molecular formula C17H22BrN3O2 B598110 tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate CAS No. 1198284-77-3

tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate

Cat. No. B598110
CAS RN: 1198284-77-3
M. Wt: 380.286
InChI Key: FWYHPNZDIXLONJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate (TB-BIPC) is a synthetic compound that has a wide variety of applications in scientific research. It is a derivative of indazole, a heterocyclic aromatic compound, and is composed of a bromine atom and a carboxylic acid group. TB-BIPC is used in a variety of fields, including medicinal chemistry, biochemistry, and molecular biology. It is a useful tool for studying the structure and function of proteins, enzymes, and other biological molecules.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

The imidazole ring, which is a core structure in tert-butyl 4-(5-bromo-indazol-3-yl)piperidine-1-carboxylate, is known for its antibacterial properties. Compounds with this moiety have been shown to exhibit significant potential in combating bacterial infections. Research indicates that derivatives of imidazole can be synthesized to target a wide range of bacterial strains, offering a pathway for the development of new antibacterial agents .

Anticancer Activity

Imidazole derivatives have been evaluated for their antitumor activity against various cancer cell lines. The presence of the indazole ring system contributes to the compound’s ability to interfere with cancer cell proliferation. Studies suggest that modifications to the tert-butyl group could enhance the compound’s efficacy in inhibiting the growth of cancer cells, such as HeLa cells .

Anti-Inflammatory Properties

The compound’s structural similarity to known anti-inflammatory agents suggests potential applications in reducing inflammation. By modulating the activity of enzymes or receptors involved in inflammatory pathways, tert-butyl 4-(5-bromo-indazol-3-yl)piperidine-1-carboxylate could serve as a lead compound for the development of new anti-inflammatory medications .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of IκB kinase 2 (IKK2), which plays a crucial role in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. Inhibition of IKK2 can have therapeutic implications in diseases where NF-κB is dysregulated, such as autoimmune diseases and certain types of cancer .

Mechanism of Action

1: Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Link 2: A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 42. Link 3: Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-ynyl]-1H-indazole-3-carboxylate. Russian Journal of Organic Chemistry, 58(6), 601. Link 4: Recent synthetic approaches to 1H- and 2H-indazoles (microreview). Chemistry of Heterocyclic Compounds, 56(12), 1405-1410. Link

properties

IUPAC Name

tert-butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-13-10-12(18)4-5-14(13)19-20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYHPNZDIXLONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=C(C=CC3=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678107
Record name tert-Butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate

CAS RN

1198284-77-3
Record name tert-Butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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